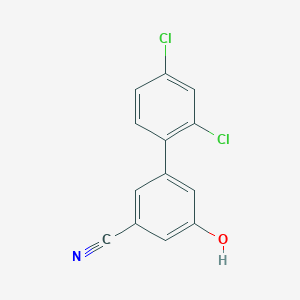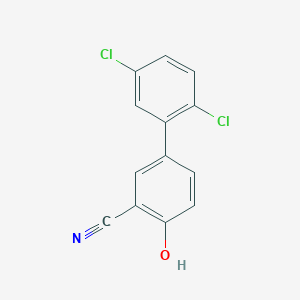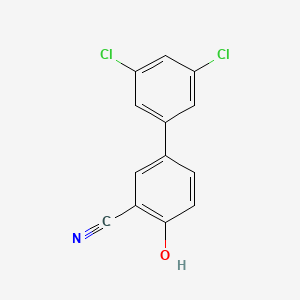
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% (3C5DCPP) is an organic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid with a melting point of 100-102°C and is soluble in water and organic solvents. 3C5DCPP is often used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye in biological studies.
Wissenschaftliche Forschungsanwendungen
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye in biological studies. It has also been used as a fluorescent marker in cell-based assays, as a chromogenic reagent in enzyme assays, and as a fluorescent dye in microscopy studies.
Wirkmechanismus
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% has been shown to interact with certain proteins and enzymes in the body, leading to a variety of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as cytochrome P450, and to bind to certain proteins. It can also interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% has been reported to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as cytochrome P450, and to bind to certain proteins. It can also interact with DNA, leading to changes in gene expression. In addition, it has been reported to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% in laboratory experiments is its high purity (95%) and its ability to act as a fluorescent marker. It is also relatively stable and can be stored at room temperature. However, it is important to note that 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% can be toxic if ingested or inhaled, and should be handled with care.
Zukünftige Richtungen
The potential applications of 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% are still being explored. Future research could focus on developing new methods for synthesizing 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95%, as well as exploring its potential applications in drug discovery and development. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95%, as well as its potential toxicity. Finally, further research could explore the potential of 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% as a fluorescent marker for cell-based assays and microscopy studies.
Synthesemethoden
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% is synthesized from the reaction of 3-cyano-5-chlorophenol and 3,5-dichlorophenol in the presence of an acid catalyst, such as sulfuric acid. The reaction takes place at a temperature of 140-160°C and yields a white crystalline solid with a purity of 95%.
Eigenschaften
IUPAC Name |
3-(3,5-dichlorophenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-3-10(4-12(15)6-11)9-1-8(7-16)2-13(17)5-9/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUHSENFIBOHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)Cl)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684913 |
Source


|
| Record name | 3',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(3,5-dichlorophenyl)phenol | |
CAS RN |
1261954-05-5 |
Source


|
| Record name | 3',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376857.png)
